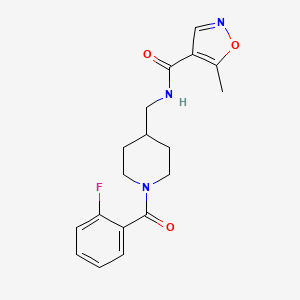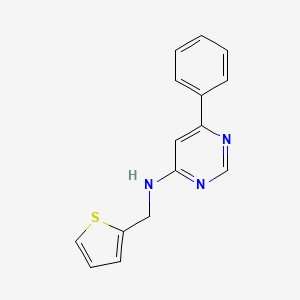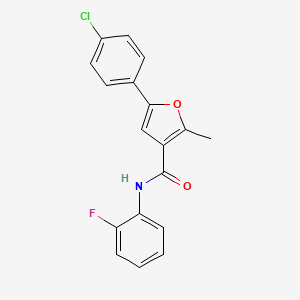![molecular formula C23H20N2O5S B2594663 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2416242-80-1](/img/structure/B2594663.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group, a morpholinyl group, and a thiazole group, all connected by carbonyl linkages . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Physical and Chemical Properties Analysis
Based on the molecular structure, we can infer that this compound is likely to be solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the sources found.Scientific Research Applications
Synthesis and Chemical Transformations
One of the primary applications of this compound involves its synthesis and chemical transformations for various research purposes. For instance, a study detailed a convenient synthesis method for producing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester, demonstrating the compound's utility in creating specific chemical structures with high yields (K. Le & R. Goodnow, 2004). Similarly, research on the synthesis of biodegradable polyesteramides incorporated derivatives of morpholine-2,5-dione, showcasing the adaptability of these compounds in developing polymers with pendant functional groups, which could have implications in biodegradable materials research (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Potential in Drug Discovery
Another significant area of application is in drug discovery and development. For example, a study on the synthesis of linezolid-like molecules evaluated the antimicrobial activities of compounds prepared from 3-Fluoro-4-(morpholin-4-yl)aniline, highlighting the compound's relevance in the development of new antimicrobial agents (Serap Başoğlu, Meltem Yolal, A. Demirba, & H. Bektaş, 2012). This research suggests that such compounds can serve as critical intermediates or scaffolds in creating potent drugs with specific antimicrobial properties.
Applications in Material Science
Furthermore, the compound's derivatives have been explored in material science, particularly in the synthesis and characterization of carbon dots with high fluorescence quantum yield. Research indicates that derivatives such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) are key ingredients and fluorescence origins of N,S-CDs, underlining the potential of these compounds in developing advanced fluorescent materials for various applications, including bioimaging and sensors (Lei Shi et al., 2016).
Crystal Structure and Molecular Design
The compound and its derivatives have also been studied for their crystal structure and molecular design applications. For instance, research into the synthesis, spectroscopic, and crystal structure analysis of related molecules has contributed to a deeper understanding of their molecular configurations and the interactions that govern their assembly into supramolecular structures. This knowledge is invaluable for designing novel compounds with tailored properties for specific applications (A. Banu et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-22(27)19-13-31-21(24-19)20-11-25(9-10-29-20)23(28)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCYCXWBYPPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(=CS5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chlorofuro[3,4-b]pyridin-7(5H)-one](/img/structure/B2594581.png)


![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)
![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)


![N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2594592.png)


![N-Methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)
![3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594597.png)

